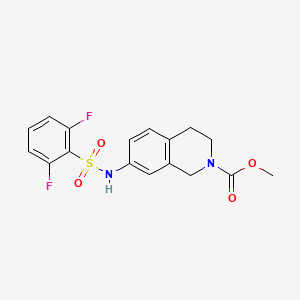

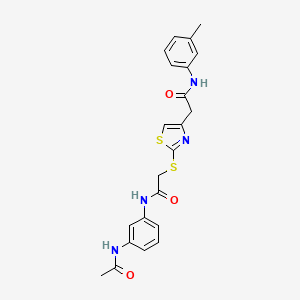

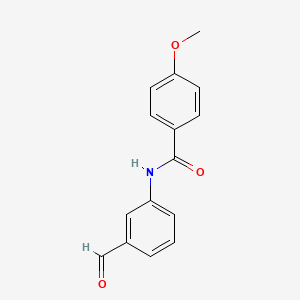

![molecular formula C17H17FN4O3S2 B2674821 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251632-81-1](/img/structure/B2674821.png)

2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of triazolopyridin-3(2H)-ones . Triazolopyridin-3(2H)-ones are known for their excellent anti-psychotic activity and are useful as anti-psychotic agents .

Synthesis Analysis

Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been synthesized using various methods . One method involves the reaction of benzamide with chloral hydrate to yield 3-aryl-1,2,4-triazole . The synthesis of triazole compounds has attracted much attention due to their broad biological activities .Molecular Structure Analysis

The molecular structure of triazolopyridines, a class of compounds to which the given compound belongs, has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Chemical Reactions Analysis

Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been used in various fields such as pharmaceutical chemistry, agrochemistry, and material chemistry . They form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications

Antimalarial Potential

The compound has shown potential in the realm of antimalarial drugs. A study by Karpina et al. (2020) explored a series of [1,2,4]triazolo[4,3-a]pyridines with sulfonamide fragments, including similar compounds, and found good in vitro antimalarial activity. Their research suggests that these compounds can be a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

Antibacterial and Antifungal Properties

Suresh et al. (2016) reported on a series of [1,2,4]triazolo[1,5-a]pyridine derivatives, highlighting their significant antibacterial and antifungal activities against various microorganisms. This indicates the potential use of such compounds in combating a range of bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).

Anticancer Research

A study conducted by Krishnaiah et al. (2012) synthesized a series of compounds similar to 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. These compounds were evaluated for inhibitory activity against ALK5, a protein kinase involved in cancer progression. One of the compounds showed promising results in inhibiting ALK5 phosphorylation, indicating potential application in cancer therapy (Krishnaiah et al., 2012).

Herbicidal Applications

Research by Moran (2003) investigated N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar to the compound , and found them to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential applications in agriculture as a herbicide (Moran, 2003).

Anticonvulsant Properties

Studies by Kelley et al. (1995) on (fluorobenzyl)triazolo[4,5-c]pyridines, including compounds structurally similar to this compound, showed potential anticonvulsant activity. This suggests a possible use in the treatment of seizure disorders (Kelley et al., 1995).

Mechanism of Action

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJFOLSXODKXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

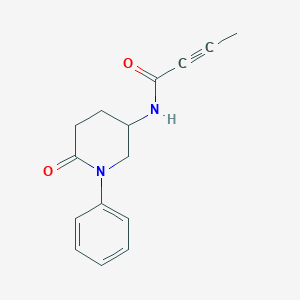

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

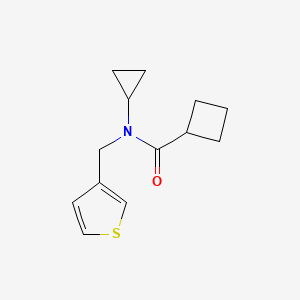

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

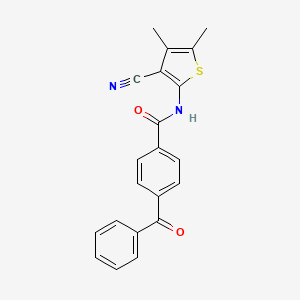

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)

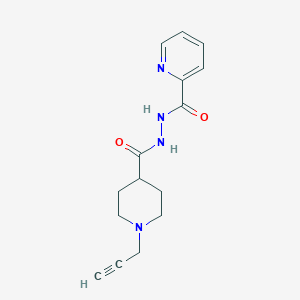

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)

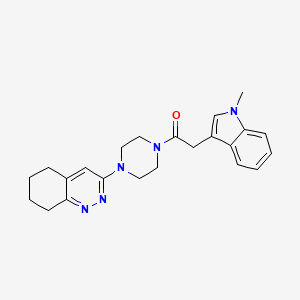

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)